Scientific Field: Crystallography
Application Summary: The crystal structure of 1-fluoro-4-(p-tolylethynyl)benzene, a similar compound to 1-Fluoro-4-(1-fluorovinyl)benzene, was analyzed.
Methods of Application: The crystal structure was determined using X-ray diffraction.
Results: The molecular structure was determined, and the crystallographic data were collected.
Scientific Field: Environmental Science
Application Summary: Amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks were developed for efficient removal of fluoride from water.
Methods of Application: The metal organic frameworks (MOFs) were synthesized using a hydrothermal technique.
Results: The synthesized MOFs showed improved fluoride adsorption quantities.
Scientific Field: Organic Chemistry
Application Summary: A stereospecific palladium-catalyzed alkylation of gem-bromofluoroalkenes with primary and strained secondary alkylboronic acids was used for the synthesis of alkylated monofluoroalkenes.
Methods of Application: The reaction was carried out under mild conditions, giving access to a wide range of functionalized tri- and tetrasubstituted monofluoroalkenes.
Scientific Field: Medicinal Chemistry
Application Summary: Monofluoroalkenes, such as 1-Fluoro-4-(1-fluorovinyl)benzene, can modulate the physicochemical and pharmacokinetic properties of bioactive molecules.
Methods of Application: The incorporation of fluorine atoms into bioactive molecules can prevent oxidative metabolism and modulate their overall biological activities.
Methods of Application: Fluorinated compounds are synthesized using various methods, including classical olefination (Wittig, Horner-Wadsworth-Emmons or Julia Kocienski reaction), electrophilic fluorination, or fluorination of alkynes.
1-Fluoro-4-(1-fluorovinyl)benzene is an organic compound characterized by the molecular formula C8H6F2. It is a derivative of benzene, where one hydrogen atom is replaced by a fluorine atom and another by a fluorovinyl group. This compound features a unique substitution pattern that contributes to its distinct chemical properties and reactivity. The presence of fluorine atoms enhances its stability and influences its interactions in various chemical environments.
There is no known mechanism of action for 1-Fluoro-4-(1-fluorovinyl)benzene as it hasn't been explored in biological systems.
These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
Research on the biological activity of 1-fluoro-4-(1-fluorovinyl)benzene is limited, but its structural characteristics suggest potential interactions with biological targets. Compounds with similar fluorinated structures often exhibit antimicrobial and anticancer activities. The mechanism of action may involve the compound acting as a nucleophile or electrophile, influencing various biochemical pathways.
Several methods exist for synthesizing 1-fluoro-4-(1-fluorovinyl)benzene:
These methods underscore the compound's synthetic accessibility and utility in organic chemistry.
1-Fluoro-4-(1-fluorovinyl)benzene has several applications:
Several compounds share structural similarities with 1-fluoro-4-(1-fluorovinyl)benzene:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Fluoro-2-(1-fluorovinyl)benzene | Fluorovinyl group at the ortho position | Different reactivity patterns due to position |
| 1-Fluoro-3-(1-fluorovinyl)benzene | Fluorovinyl group at the meta position | Variations in electronic effects |
| 1-Fluoro-4-(1-chlorovinyl)benzene | Chlorine instead of fluorine in the vinyl group | Different reactivity due to halogen substitution |
The uniqueness of 1-fluoro-4-(1-fluorovinyl)benzene lies in its specific substitution pattern, which significantly influences its reactivity and properties compared to its isomers and analogs. This specificity opens avenues for targeted applications in organic synthesis and medicinal chemistry.